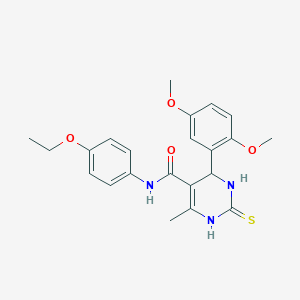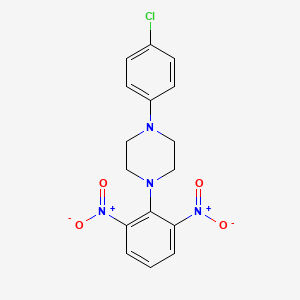
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide), also known as DMBP, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. DMBP is a biphenyl derivative that has been synthesized for use as a potential inhibitor of protein-protein interactions.
Mecanismo De Acción
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibits protein-protein interactions by binding to the interface of the interacting proteins, thereby disrupting the formation of the protein complex. This mechanism has been demonstrated in vitro using various protein-protein interaction assays. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit the interaction between p53 and MDM2, which is a critical interaction in the regulation of the tumor suppressor protein p53.
Biochemical and Physiological Effects:
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to have minimal toxicity in vitro and in vivo. In a study using human cancer cell lines, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited cell proliferation and induced apoptosis. In a mouse model of breast cancer, N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) inhibited tumor growth and metastasis. These results suggest that N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has potential as a therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its specificity for protein-protein interactions. N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to inhibit specific protein-protein interactions without affecting other cellular processes. This specificity is crucial for the development of therapeutics that target specific diseases. However, one limitation of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Direcciones Futuras
Future research on N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) could focus on the development of more efficient synthesis methods to improve its yield and purity. In addition, further studies could investigate the potential of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and autoimmune disorders. Moreover, the development of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) derivatives with improved solubility and bioavailability could enhance its therapeutic potential. Finally, the use of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Métodos De Síntesis
The synthesis of N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) involves the reaction of 3,3'-dimethoxy-4,4'-biphenyldiamine with 2-phenoxypropanoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) as a white solid with a melting point of 150-152°C.
Aplicaciones Científicas De Investigación
N,N'-(3,3'-dimethoxy-4,4'-biphenyldiyl)bis(2-phenoxypropanamide) has been shown to be a potential inhibitor of protein-protein interactions. Protein-protein interactions are involved in a wide range of biological processes, including signal transduction, gene regulation, and immune response. Dysregulation of protein-protein interactions can lead to various diseases, such as cancer, Alzheimer's disease, and autoimmune disorders. Therefore, inhibition of protein-protein interactions is a promising strategy for the development of novel therapeutics.
Propiedades
IUPAC Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-21(39-25-11-7-5-8-12-25)31(35)33-27-17-15-23(19-29(27)37-3)24-16-18-28(30(20-24)38-4)34-32(36)22(2)40-26-13-9-6-10-14-26/h5-22H,1-4H3,(H,33,35)(H,34,36) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIAPFSVOYSTAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)C(C)OC3=CC=CC=C3)OC)OC)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-methoxy-4-[3-methoxy-4-(2-phenoxypropanoylamino)phenyl]phenyl]-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-phenyl-3-[(2-thienylmethyl)amino]-2-cyclohexen-1-one](/img/structure/B5143220.png)
![3-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylpropanamide](/img/structure/B5143233.png)
![4,4'-bis{[(3,4-dimethoxyphenyl)acetyl]amino}-3,3'-biphenyldicarboxylic acid](/img/structure/B5143247.png)
![N-[3-(dimethylamino)propyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5143256.png)

![5,7-dimethyl-3-(2-propyn-1-ylthio)[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5143260.png)
![2-(2,3-dihydro-9H-imidazo[1,2-a]benzimidazol-9-yl)-1-(2-furyl)ethanone hydrochloride](/img/structure/B5143267.png)
![N-(2,4-dimethylphenyl)-4-oxo-4-[2-(10H-phenothiazin-10-ylcarbonyl)hydrazino]butanamide](/img/structure/B5143281.png)
![1-(3-chloro-4-methylphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143285.png)
![2-{2-[(2-chloro-6-nitrobenzyl)thio]-1,3-benzothiazol-6-yl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5143306.png)
![5-(3-benzyl-1,2,4-oxadiazol-5-yl)-N-[2-(2-pyrazinyl)ethyl]-2-pyridinamine](/img/structure/B5143310.png)
![3-ethyl-5-(5-nitro-2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5143316.png)

![4-phenyl-N-{1-[1-(3-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5143331.png)